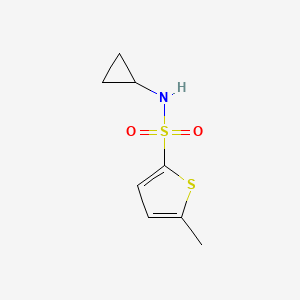![molecular formula C20H16Cl2N2O3S2 B4923202 N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as DAS181, is a small molecule drug that has been developed to target influenza viruses. The drug has been shown to have broad-spectrum antiviral activity against a range of influenza strains, including those that are resistant to current antiviral drugs.
作用机制
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is a sialidase enzyme that cleaves sialic acid residues on the surface of influenza viruses. Sialic acid is a carbohydrate molecule that is found on the surface of many cells, including those in the respiratory tract. Influenza viruses use sialic acid to bind to host cells and enter them. By cleaving sialic acid, N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide prevents the virus from binding to host cells and entering them, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to have broad-spectrum antiviral activity against a range of influenza strains, including those that are resistant to current antiviral drugs. The drug has also been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide.
实验室实验的优点和局限性
One advantage of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of influenza infections. However, one limitation is that the drug is currently only available in limited quantities, which may limit its use in lab experiments.
未来方向
There are several future directions for the research and development of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a treatment for other viral infections, such as respiratory syncytial virus (RSV) and human metapneumovirus (hMPV). Additionally, research could focus on optimizing the synthesis method of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide to increase its availability for lab experiments and clinical use.
合成方法
The synthesis of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide involves several steps. The starting material is 2,3-dichlorobenzenesulfonyl chloride, which is reacted with 4-aminophenol to give N-(4-aminophenyl)-2,3-dichlorobenzenesulfonamide. This compound is then reacted with 2-(methylthio)benzoyl chloride to give the final product, N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide.
科学研究应用
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been extensively studied in preclinical and clinical trials for its antiviral activity against influenza viruses. The drug has been shown to inhibit the entry of influenza viruses into host cells by cleaving sialic acid residues on the surface of the virus. This mechanism of action is different from current antiviral drugs, which target the replication of the virus once it has entered the host cell.
属性
IUPAC Name |
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S2/c1-28-18-8-3-2-5-15(18)20(25)23-13-9-11-14(12-10-13)29(26,27)24-17-7-4-6-16(21)19(17)22/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFSFFUDOFVOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)




![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)

![N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4923215.png)
![3-{[(2,4-dimethylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4923218.png)